molecular formula C20H20FN5O2S B11580066 6-(4-ethoxyphenyl)-N-(2-fluorophenyl)-3-methyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide

6-(4-ethoxyphenyl)-N-(2-fluorophenyl)-3-methyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide

Cat. No.: B11580066
M. Wt: 413.5 g/mol
InChI Key: MQTDXYMTPZSGMS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(4-ethoxyphenyl)-N-(2-fluorophenyl)-3-methyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide is a complex organic compound belonging to the class of triazolothiadiazines. These compounds are known for their diverse biological activities, including antimicrobial, antifungal, and anticancer properties. The unique structure of this compound, featuring a triazole ring fused with a thiadiazine ring, contributes to its potential as a pharmacologically active molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-ethoxyphenyl)-N-(2-fluorophenyl)-3-methyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide typically involves multiple steps:

    Formation of the Triazole Ring: The initial step involves the cyclization of appropriate hydrazides with carbon disulfide to form 1,2,4-triazole derivatives.

    Formation of the Thiadiazine Ring: The triazole derivative is then reacted with thiosemicarbazide under acidic conditions to form the triazolothiadiazine core.

    Substitution Reactions: The ethoxyphenyl and fluorophenyl groups are introduced through nucleophilic substitution reactions, often using appropriate halides and base catalysts.

    Amidation: The final step involves the amidation of the carboxylic acid group with a suitable amine to form the carboxamide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can target the nitro groups (if present) or the triazole ring, leading to the formation of amines or dihydro derivatives.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration, sulfonation, or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst are commonly used.

    Substitution: Electrophilic reagents like nitric acid (HNO₃) for nitration, sulfuric acid (H₂SO₄) for sulfonation, and halogens (Cl₂, Br₂) for halogenation.

Major Products

    Oxidation: Carboxylic acids, ketones.

    Reduction: Amines, dihydro derivatives.

    Substitution: Nitro, sulfonyl, and halogenated derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.

Biology

Biologically, this compound has shown promise as an antimicrobial and antifungal agent. Its ability to inhibit the growth of various pathogens makes it a candidate for the development of new antibiotics and antifungal medications.

Medicine

In medicine, the compound is being investigated for its potential anticancer properties. Preliminary studies suggest that it can induce apoptosis in cancer cells, making it a potential candidate for

Properties

Molecular Formula

C20H20FN5O2S

Molecular Weight

413.5 g/mol

IUPAC Name

6-(4-ethoxyphenyl)-N-(2-fluorophenyl)-3-methyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide

InChI

InChI=1S/C20H20FN5O2S/c1-3-28-14-10-8-13(9-11-14)17-18(29-20-24-23-12(2)26(20)25-17)19(27)22-16-7-5-4-6-15(16)21/h4-11,17-18,25H,3H2,1-2H3,(H,22,27)

InChI Key

MQTDXYMTPZSGMS-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)C2C(SC3=NN=C(N3N2)C)C(=O)NC4=CC=CC=C4F

Origin of Product

United States

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